methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
The compound is a type of ester with a complex structure. It contains a tert-butoxycarbonyl group, which is a common protecting group in organic chemistry . The compound also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process can be more efficient, versatile, and sustainable when using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a tert-butoxycarbonyl group, an oxazole ring, and a methyl group . The InChI code for this compound is1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1
. Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound plays a significant role in chemical reactions. It is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 286.33 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Enantioselective Synthesis
One significant application of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate in scientific research is its use in enantioselective synthesis. The compound was synthesized with high optical purity through a Pd-catalyzed amide coupling and subsequent oxazole formation. This synthesis is vital for obtaining oxazole subunit positional isomers in macrocyclic azole peptides without racemization, showcasing its role in producing structurally complex and optically pure compounds (Magata et al., 2017).
Synthesis and Transformations
Another application includes its preparation and subsequent reactions to produce various substitution products. For instance, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate was prepared and reacted with different amines to yield N-substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates. These reactions highlight the compound's versatility in synthesizing fused pyridones, pyrimidones, and pyranones, contributing to the field of heterocyclic chemistry (Baš et al., 2001).
Solid-State Properties and Vibrational Circular Dichroism Spectroscopy
The compound's derivatives have been studied for their solid-state properties and vibrational circular dichroism spectroscopy in solution. This research provides insights into the preferred conformations of oligomers in the solid phase and in solution, demonstrating the significant impact of stereochemistry on the secondary structure of hybrid foldamers. These findings are crucial for understanding the material properties of these compounds and their potential applications in materials science (Castellucci et al., 2014).
Amino Acid Derivatives as Anticancer Agents
Functionalized amino acid derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These studies are foundational in drug discovery efforts, particularly in designing new anticancer agents. Compounds derived from this chemical framework have shown promising cytotoxicity, indicating their potential as templates for anticancer drug development (Kumar et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)10(17-14(19)22-15(4,5)6)12-16-11(9(3)21-12)13(18)20-7/h8,10H,1-7H3,(H,17,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOKVPSQVKYVMI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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